molecular formula C11H13Cl2N3O B1429307 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1374407-72-3

3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B1429307
CAS No.: 1374407-72-3
M. Wt: 274.14 g/mol
InChI Key: JILKZXWLRMLACG-UHFFFAOYSA-N
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Description

The compound “3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring is attached to a propylamine group and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which would likely contribute to the compound’s stability and possibly its reactivity. The chlorophenyl group could be involved in π-π interactions, while the propylamine group could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make the compound basic, while the chlorophenyl group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Safety Considerations

A study by Likhite et al. (2016) focuses on the synthesis of a similar compound, 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrobromide, using a process safety-driven strategy. This research highlights the importance of selecting thermally stable compounds and applying safety principles in the synthesis of 1,2,4-oxadiazole derivatives, which is relevant for the safe and effective synthesis of 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (Likhite et al., 2016).

Chemical Reactions and Mechanisms

Jäger et al. (2002) investigated the reactions involving similar oxadiazole compounds. This study provides insight into the chemical behavior and potential reaction pathways of oxadiazole derivatives, which can inform research into the specific compound (Jäger et al., 2002).

Photochemical Synthesis

Buscemi et al. (2001) described a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This approach could be applicable to the synthesis of this compound, offering an alternative synthesis route (Buscemi et al., 2001).

Potential Applications in Medicine

The synthesis of benzimidazoles bearing oxadiazole nucleus, as reported by Rashid et al. (2012), has implications for anticancer applications. This suggests that the specific compound could potentially be explored for similar medicinal applications, particularly in cancer research (Rashid et al., 2012).

Future Directions

The study of this compound could be of interest in various fields, such as medicinal chemistry, due to the presence of the oxadiazole ring, which is found in a number of biologically active compounds. Future research could focus on synthesizing the compound and studying its properties and potential applications .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O.ClH/c12-9-5-3-8(4-6-9)11-14-10(16-15-11)2-1-7-13;/h3-6H,1-2,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILKZXWLRMLACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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